4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Catalog No.
S12612574
CAS No.
M.F
C19H17N7O2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-y...

Product Name

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-[3-(tetrazol-1-yl)phenyl]butanamide

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H17N7O2/c27-18(22-14-5-3-6-15(11-14)26-13-21-23-24-26)9-4-10-25-12-20-17-8-2-1-7-16(17)19(25)28/h1-3,5-8,11-13H,4,9-10H2,(H,22,27)

InChI Key

JISFGHXHSUPDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC(=CC=C3)N4C=NN=N4

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound classified as a quinazolinone derivative. Its molecular formula is C19H17N7O2C_{19}H_{17}N_{7}O_{2} with a molecular weight of approximately 375.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders.

The structure of the compound features a quinazolinone core, which is known for its diverse biological activities, combined with a tetrazole moiety that enhances its pharmacological properties. The presence of these functional groups contributes to its unique chemical behavior and potential efficacy in biological systems.

  • Formation of the Quinazolinone Core: This step typically involves the cyclization of anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions to produce the quinazolinone structure.
  • Introduction of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile group, which effectively forms the five-membered ring structure characteristic of tetrazoles.
  • Coupling Reactions: The final step involves forming an amide bond between the quinazolinone core and the tetrazole-containing phenyl butanamide, often using coupling reagents like EDCI or HATU in the presence of a base such as DIPEA.

Research indicates that 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its ability to interact with specific molecular targets, potentially inhibiting enzymes involved in critical disease pathways. This inhibition can disrupt essential biological functions, leading to therapeutic effects in various disease contexts .

Preclinical studies suggest that this compound may have applications in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate biological pathways effectively.

The synthesis methods for 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically follow these steps:

  • Synthesis of Quinazolinone Core: Cyclization of anthranilic acid derivatives.
  • Tetrazole Formation: [3+2] cycloaddition involving azides and nitriles.
  • Amide Bond Formation: Coupling the quinazolinone with tetrazole-containing phenyl butanamide using appropriate coupling reagents.

These methods highlight the compound's synthetic versatility and the importance of each functional group in achieving desired biological activities.

The applications of 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide are diverse:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
  • Chemical Research: It acts as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: The compound is explored for its potential use in drug formulation and development due to its unique pharmacological properties .

Interaction studies have shown that 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide may interact with various enzymes and receptors, potentially leading to inhibition or modulation of their activity. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-(4-Oxoquinazolin-3(4H)-yl)-N-(2-(pyridin-2-yl)ethyl)butanamideContains a quinazolinone core and pyridinePotential anticancer activity
4-Phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]butanamideSimilar tetrazole moiety without quinazolinoneEnzyme inhibition studies
2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)butanamideDifferent heterocyclic componentExplored for anti-inflammatory properties

The uniqueness of 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide lies in its specific combination of quinazolinone and tetrazole structures, which may provide distinct pharmacological effects compared to similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

375.14437281 g/mol

Monoisotopic Mass

375.14437281 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types